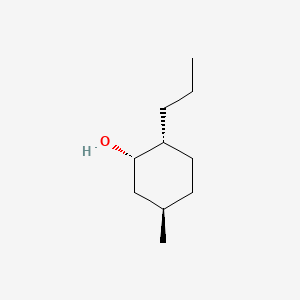
(6-Nitro-indan-1-yl)-prop-2-ynylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a complex organic compound characterized by its nitro group and prop-2-ynyl substituent on the indenamine core. This compound is part of the indenamine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common approach is the nitration of N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine using nitric acid under controlled conditions to introduce the nitro group at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.
Substitution: The prop-2-ynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features make it a candidate for developing new bioactive molecules.
Medicine: In the medical field, derivatives of this compound are being explored for their anti-inflammatory and analgesic properties. Research is ongoing to determine its efficacy and safety in therapeutic applications.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which 6-nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit specific enzymes or receptors involved in the inflammatory response, leading to reduced inflammation and pain.
Comparison with Similar Compounds
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.
6-nitro-N-ethyl-2,3-dihydro-1H-inden-1-amine: Similar structure but with an ethyl group instead of prop-2-ynyl, affecting its reactivity and applications.
Uniqueness: 6-Nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 6-nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine in various scientific and industrial fields. Its diverse applications and unique properties make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-nitro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-13-12-6-4-9-3-5-10(14(15)16)8-11(9)12/h1,3,5,8,12-13H,4,6-7H2 |
InChI Key |
YWXOKPPCZQDFNF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


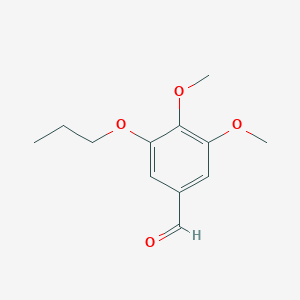


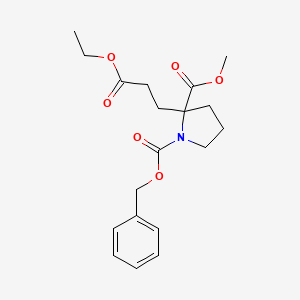

![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
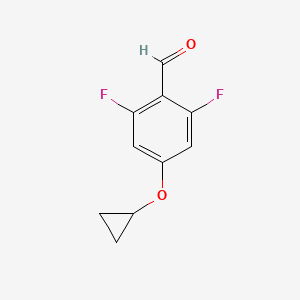
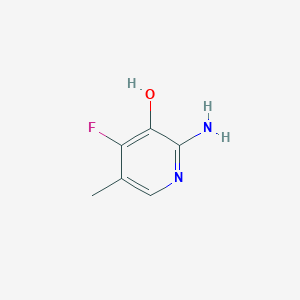
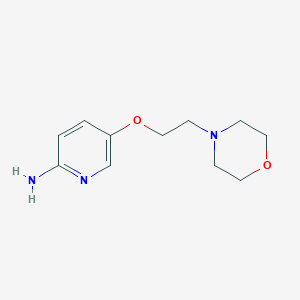
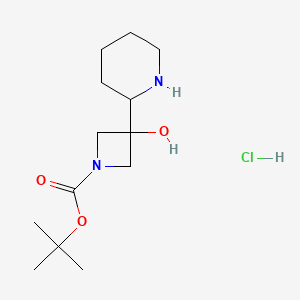
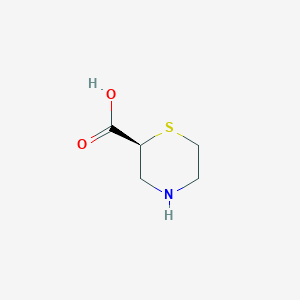
![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)
